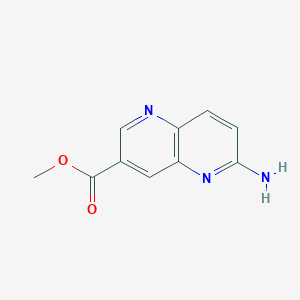

Methyl 6-amino-1,5-naphthyridine-3-carboxylate

Descripción general

Descripción

Methyl 6-amino-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-1,5-naphthyridine-3-carboxylate typically involves cyclization reactions. One common method is the Friedländer reaction, which involves the condensation of 3-aminopicolinaldehyde with a suitable carbonyl compound . Another approach is the Skraup synthesis, which uses 3-aminopyridine derivatives and carbonyl compounds under acidic conditions . These reactions often require catalysts such as montmorillonite K10 or metal catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-amino-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, alkylating agents, acylating agents

Major Products Formed

The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and various substituted naphthyridine compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Methyl 6-amino-1,5-naphthyridine-3-carboxylate exhibits significant antimicrobial activity. Research has shown that derivatives of naphthyridine compounds are effective against various bacterial strains, including resistant strains. For instance, compounds related to this structure have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa . The ability to combat drug-resistant microorganisms is particularly crucial in the current landscape of increasing antibiotic resistance.

Antiproliferative Activity

Studies indicate that naphthyridine derivatives can act as antiproliferative agents. For example, certain fused naphthyridines have shown cytotoxic effects against cancer cell lines, inhibiting cell proliferation and exhibiting potential as chemotherapeutic agents . This suggests that this compound may also possess similar properties worthy of further investigation.

Synthetic Applications

Chemical Synthesis and Reactivity

The synthesis of this compound can be achieved through various chemical reactions involving nucleophilic substitutions and cyclizations. The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex structures with potential biological activity . Its reactivity with electrophiles makes it a valuable intermediate in the development of new pharmaceuticals.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Sriram et al. evaluated a series of naphthyridine derivatives for their antimicrobial activity against resistant bacterial strains. Among the compounds tested, those structurally related to this compound exhibited superior efficacy compared to traditional antibiotics like ciprofloxacin . This highlights the potential of this compound in developing new treatments for infections caused by resistant pathogens.

Case Study 2: Anticancer Activity

Research published in Molecules explored the anticancer properties of various naphthyridine derivatives. The study found that specific modifications to the naphthyridine structure enhanced its cytotoxicity against cancer cell lines such as HeLa and HL-60. The findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics .

Mecanismo De Acción

The mechanism of action of methyl 6-amino-1,5-naphthyridine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with viral proteins, resulting in antiviral effects .

Comparación Con Compuestos Similares

Similar Compounds

1,8-Naphthyridine: Another naphthyridine derivative with similar structural features but different biological activities.

1,6-Naphthyridine: Known for its anticancer and anti-inflammatory properties.

Benzo[b][1,5]naphthyridine: A fused naphthyridine compound with applications in medicinal chemistry.

Uniqueness

Methyl 6-amino-1,5-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

Methyl 6-amino-1,5-naphthyridine-3-carboxylate (MNA) is a compound belonging to the naphthyridine family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of MNA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Overview of Naphthyridine Derivatives

Naphthyridines, particularly 1,5-naphthyridine derivatives, have been studied extensively for their medicinal properties. These compounds exhibit a range of biological activities including antimicrobial , anticancer , anti-inflammatory , and neurological effects . MNA, as a derivative of naphthyridine, shares these properties and has been evaluated for its potential therapeutic benefits in various studies.

2.1 Antimicrobial Activity

MNA has demonstrated notable antimicrobial properties against various pathogens. Research indicates that naphthyridine derivatives can exhibit selective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to MNA have shown efficacy against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MNA | Staphylococcus aureus | 32 µg/mL |

| MNA | Pseudomonas aeruginosa | 64 µg/mL |

2.2 Anticancer Activity

The anticancer potential of MNA has been investigated in various cancer cell lines. Studies have shown that naphthyridine derivatives can induce apoptosis and inhibit cell proliferation in cancer cells. For example, MNA has been found to activate apoptotic pathways in human leukemia cells, leading to cell cycle arrest at G0/G1 phase .

Case Study: Apoptotic Mechanism Induced by MNA

In a study involving Kasumi-1 human myeloid leukemia cells, treatment with MNA resulted in:

- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase.

- Apoptosis Induction : Increased levels of pro-apoptotic markers such as caspase-3 and -9.

- Inhibition of Proliferation : A reduction in cell viability was observed at concentrations as low as 10 µM.

2.3 Anti-inflammatory Activity

MNA exhibits anti-inflammatory effects by modulating inflammatory mediators. Similar compounds have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential use in treating inflammatory diseases.

The mechanisms underlying the biological activities of MNA are multifaceted:

- Inhibition of Enzymatic Activity : Naphthyridine derivatives can inhibit key enzymes involved in cellular processes, such as topoisomerases, which are crucial for DNA replication and transcription .

- Receptor Modulation : Some studies suggest that these compounds may act as allosteric modulators at nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmitter signaling .

4. Conclusion and Future Directions

This compound presents promising biological activities that warrant further investigation. Its antimicrobial, anticancer, and anti-inflammatory properties position it as a potential candidate for drug development. Future research should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Mechanistic Studies : Elucidating the detailed molecular pathways involved in its action.

- Structure-Activity Relationship (SAR) : Optimizing the chemical structure to enhance potency and selectivity.

This comprehensive overview underscores the significance of MNA and its derivatives in pharmacological research and their potential applications in treating various diseases.

Propiedades

IUPAC Name |

methyl 6-amino-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)6-4-8-7(12-5-6)2-3-9(11)13-8/h2-5H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNFOFRTNHXAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=N2)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.